HO-PEG4-CH2CO2t-Bu

Übersicht

Beschreibung

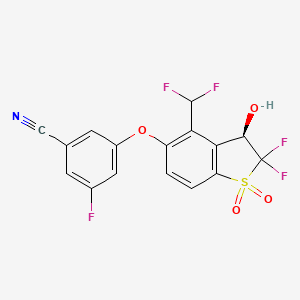

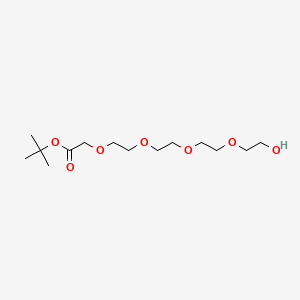

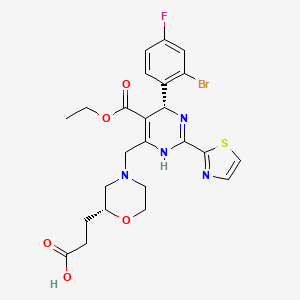

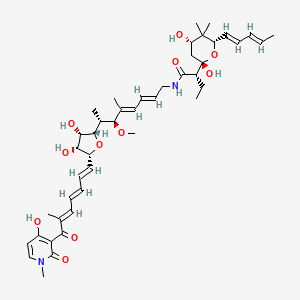

HO-PEG4-CH2CO2t-Bu is a biochemical used for proteomics research . It has a molecular formula of C14H28O7 and a molecular weight of 308.37 . It is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group .

Molecular Structure Analysis

The molecular structure of HO-PEG4-CH2CO2t-Bu consists of a polyethylene glycol (PEG) backbone with a hydroxyl group and a t-butyl protected carboxyl group . The molecular formula is C14H28O7 .Physical And Chemical Properties Analysis

HO-PEG4-CH2CO2t-Bu has a molecular weight of 308.37 and a molecular formula of C14H28O7 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Ion Mobility and Mass Spectrometry Techniques : PEG derivatives are used in ion mobility and mass spectrometry, particularly for examining distributions of polyethylene glycols of different molecular masses. This analysis helps in understanding polymer size distributions and the existence of smaller oligomers over a wide range of charge states and sizes (Trimpin et al., 2007).

PEGylation of Peptides and Proteins : PEGylation, the process of covalently attaching PEG to peptides and proteins, is extensively researched for pharmaceutical and biotechnical applications. PEGylation helps in shielding antigenic and immunogenic epitopes, altering biodistribution, and improving the stability of peptides and proteins (Roberts et al., 2002).

Hydroxyl Radical Scavenging : Research has shown the role of PEG derivatives in scavenging hydroxyl radicals in certain chemical processes, indicating their potential use in controlling oxidative reactions (Liao et al., 2001).

Bacterial Oxidation : Studies have explored the bacterial oxidation of PEG, showing the metabolic pathway of PEG degradation, which is crucial for understanding environmental degradation processes (Kawai et al., 1978).

Biocompatible Surfaces : PEG derivatives have been used to create biocompatible surface coatings, particularly in biomedical materials research. These coatings are nonimmunogenic, nonantigenic, and reject protein, making them suitable for various biomedical applications (Alcantar et al., 2000).

Water Dynamics in Crowded Environments : PEG is used as a macromolecular crowder to mimic cellular environments in vitro. It provides insights into water structure and dynamics in crowded environments, which is relevant to understanding cellular processes (Verma et al., 2016).

Chemotherapeutic Enhancement : PEG derivatives have been investigated for their role in enhancing the chemotherapeutic response of tumor cells. This research focuses on how PEGylation can affect the efficacy of chemotherapeutic agents and the overall response of tumor cells (Fang et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZDNYVRTZIPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HO-PEG4-CH2COOtBu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)